Cas no 2137805-22-0 (1-({2-oxabicyclo2.1.1hexan-1-yl}methyl)-1H-1,2,3-triazol-4-amine)
1-({2-oxabicyclo2.1.1hexan-1-yl}methyl)-1H-1,2,3-triazol-4-amine Chemical and Physical Properties
Names and Identifiers
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- 1-({2-oxabicyclo2.1.1hexan-1-yl}methyl)-1H-1,2,3-triazol-4-amine
- 1-({2-oxabicyclo[2.1.1]hexan-1-yl}methyl)-1H-1,2,3-triazol-4-amine
- EN300-1113702
- 2137805-22-0
-
- Inchi: 1S/C8H12N4O/c9-7-3-12(11-10-7)5-8-1-6(2-8)4-13-8/h3,6H,1-2,4-5,9H2
- InChI Key: KQNOBDUWLCMFFD-UHFFFAOYSA-N
- SMILES: O1CC2CC1(CN1C=C(N)N=N1)C2
Computed Properties
- Exact Mass: 180.10111102g/mol
- Monoisotopic Mass: 180.10111102g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 216
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.5
- Topological Polar Surface Area: 66Ų
1-({2-oxabicyclo2.1.1hexan-1-yl}methyl)-1H-1,2,3-triazol-4-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1113702-0.05g |
1-({2-oxabicyclo[2.1.1]hexan-1-yl}methyl)-1H-1,2,3-triazol-4-amine |
2137805-22-0 | 95% | 0.05g |
$1247.0 | 2023-10-27 | |
| Enamine | EN300-1113702-0.1g |
1-({2-oxabicyclo[2.1.1]hexan-1-yl}methyl)-1H-1,2,3-triazol-4-amine |
2137805-22-0 | 95% | 0.1g |
$1307.0 | 2023-10-27 | |
| Enamine | EN300-1113702-0.25g |
1-({2-oxabicyclo[2.1.1]hexan-1-yl}methyl)-1H-1,2,3-triazol-4-amine |
2137805-22-0 | 95% | 0.25g |
$1366.0 | 2023-10-27 | |
| Enamine | EN300-1113702-0.5g |
1-({2-oxabicyclo[2.1.1]hexan-1-yl}methyl)-1H-1,2,3-triazol-4-amine |
2137805-22-0 | 95% | 0.5g |
$1426.0 | 2023-10-27 | |
| Enamine | EN300-1113702-1.0g |
1-({2-oxabicyclo[2.1.1]hexan-1-yl}methyl)-1H-1,2,3-triazol-4-amine |
2137805-22-0 | 1g |
$1315.0 | 2023-06-09 | ||
| Enamine | EN300-1113702-2.5g |
1-({2-oxabicyclo[2.1.1]hexan-1-yl}methyl)-1H-1,2,3-triazol-4-amine |
2137805-22-0 | 95% | 2.5g |
$2912.0 | 2023-10-27 | |
| Enamine | EN300-1113702-5.0g |
1-({2-oxabicyclo[2.1.1]hexan-1-yl}methyl)-1H-1,2,3-triazol-4-amine |
2137805-22-0 | 5g |
$3812.0 | 2023-06-09 | ||
| Enamine | EN300-1113702-10.0g |
1-({2-oxabicyclo[2.1.1]hexan-1-yl}methyl)-1H-1,2,3-triazol-4-amine |
2137805-22-0 | 10g |
$5652.0 | 2023-06-09 | ||
| Enamine | EN300-1113702-1g |
1-({2-oxabicyclo[2.1.1]hexan-1-yl}methyl)-1H-1,2,3-triazol-4-amine |
2137805-22-0 | 95% | 1g |
$1485.0 | 2023-10-27 | |
| Enamine | EN300-1113702-5g |
1-({2-oxabicyclo[2.1.1]hexan-1-yl}methyl)-1H-1,2,3-triazol-4-amine |
2137805-22-0 | 95% | 5g |
$4309.0 | 2023-10-27 |
1-({2-oxabicyclo2.1.1hexan-1-yl}methyl)-1H-1,2,3-triazol-4-amine Related Literature
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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3. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
Additional information on 1-({2-oxabicyclo2.1.1hexan-1-yl}methyl)-1H-1,2,3-triazol-4-amine
Comprehensive Overview of 1-({2-oxabicyclo[2.1.1]hexan-1-yl}methyl)-1H-1,2,3-triazol-4-amine (CAS No. 2137805-22-0)
The compound 1-({2-oxabicyclo[2.1.1]hexan-1-yl}methyl)-1H-1,2,3-triazol-4-amine (CAS No. 2137805-22-0) is a structurally unique molecule that has garnered significant attention in the fields of medicinal chemistry and drug discovery. Its distinctive bicyclic and triazole moieties make it a promising candidate for various applications, particularly in the development of novel therapeutics. Researchers are increasingly exploring its potential as a pharmacophore due to its ability to interact with biological targets, such as enzymes and receptors, with high specificity.
In recent years, the demand for heterocyclic compounds like 1-({2-oxabicyclo[2.1.1]hexan-1-yl}methyl)-1H-1,2,3-triazol-4-amine has surged, driven by their versatility in drug design and bioconjugation. The compound's 2-oxabicyclo[2.1.1]hexane scaffold is particularly noteworthy, as it offers enhanced stability and bioavailability compared to traditional linear structures. This feature aligns with the growing trend in pharmaceutical research to develop next-generation small molecules with improved pharmacokinetic properties.
One of the most frequently searched topics related to this compound is its potential role in targeted therapy. With the rise of precision medicine, scientists are investigating how 1-({2-oxabicyclo[2.1.1]hexan-1-yl}methyl)-1H-1,2,3-triazol-4-amine can be tailored to address specific disease mechanisms. For instance, its triazol-4-amine group has been studied for its ability to form hydrogen bonds, a critical factor in enzyme inhibition and signal transduction modulation. These properties make it a compelling subject for cancer research and immunotherapy applications.
Another area of interest is the compound's synthetic accessibility. The click chemistry approach, which has revolutionized the synthesis of 1,2,3-triazole derivatives, is often employed to produce 1-({2-oxabicyclo[2.1.1]hexan-1-yl}methyl)-1H-1,2,3-triazol-4-amine. This method is highly efficient and compatible with green chemistry principles, reducing waste and energy consumption. As sustainability becomes a priority in chemical manufacturing, such synthetic strategies are gaining traction among researchers and industry professionals alike.
The compound's molecular weight and logP values further enhance its appeal for drug delivery systems. Its balanced hydrophilicity and lipophilicity allow for optimal membrane permeability, a key consideration in oral bioavailability studies. Additionally, its potential as a proteolysis-targeting chimera (PROTAC) component has sparked curiosity, given the increasing focus on protein degradation technologies in modern therapeutics.
In summary, 1-({2-oxabicyclo[2.1.1]hexan-1-yl}methyl)-1H-1,2,3-triazol-4-amine (CAS No. 2137805-22-0) represents a fascinating intersection of structural innovation and biological relevance. Its applications span from drug discovery to material science, making it a versatile tool for researchers. As the scientific community continues to uncover its full potential, this compound is poised to play a pivotal role in advancing cutting-edge therapies and sustainable chemical solutions.
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